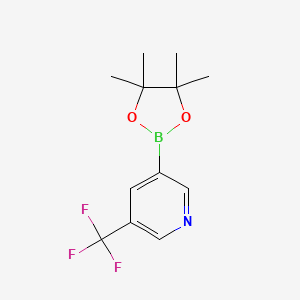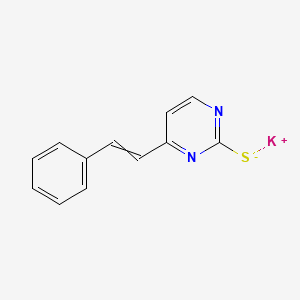![molecular formula C15H24ClNO B1394680 3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220020-03-0](/img/structure/B1394680.png)
3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1220033-66-8. It has a molecular weight of 255.79 . This compound is used in scientific research due to its unique structure and properties, making it suitable for various applications, including drug development, catalysis, and molecular imaging.
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H21NO.ClH/c1-10(2)12-5-4-11(3)14(8-12)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized by medicinal chemists to develop compounds for treating human diseases. This interest is driven by pyrrolidine's ability to efficiently explore pharmacophore space due to its sp3-hybridization, its contribution to the stereochemistry of molecules, and its increased three-dimensional coverage attributed to the non-planarity of the ring, a phenomenon known as "pseudorotation." The review highlights bioactive molecules with target selectivity featuring the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, documented from 2015 onwards. After comparing pyrrolidine's physicochemical parameters with those of the aromatic pyrrole and cyclopentane, the review delves into the influence of steric factors on biological activity and describes the structure–activity relationship (SAR) of the compounds studied. The review is structured based on synthetic strategies used for pyrrolidine derivatives, either through ring construction from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings. A significant feature of the pyrrolidine ring is its stereogenicity of carbons, and the review emphasizes how different stereoisomers and the spatial orientation of substituents can lead to a diverse biological profile of drug candidates due to their different binding modes to enantioselective proteins (Li Petri et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(2-methyl-5-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)14-5-4-12(3)15(8-14)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBROVQIVNTGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)
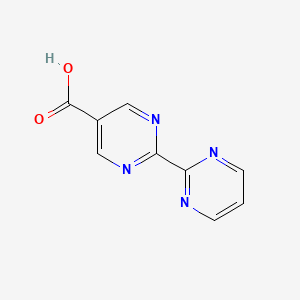
![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)
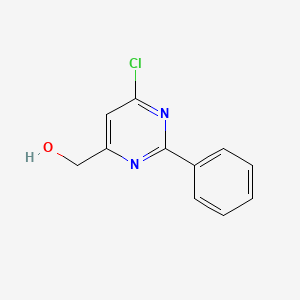
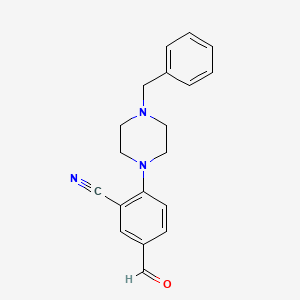
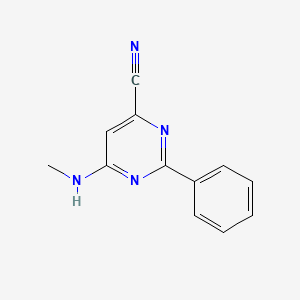
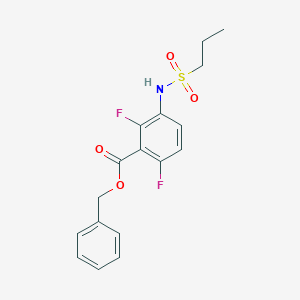
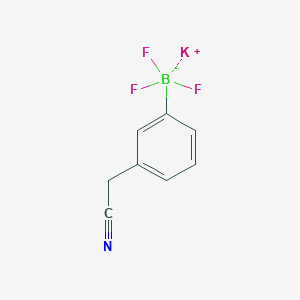
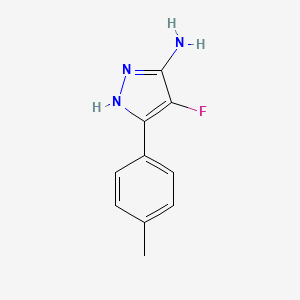
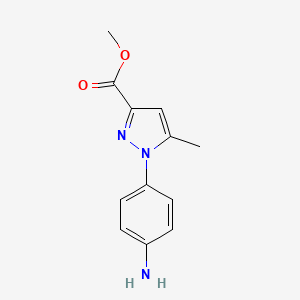
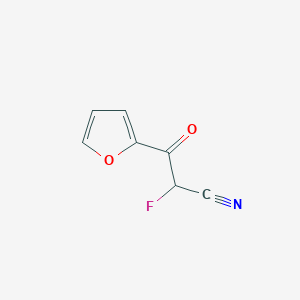
![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)
